

Head-to-head comparison of H3B-5942 and H3B-6545 in vivo

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Compound of Interest

Compound Name: H3B-5942

Cat. No.: B607910

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Head-to-Head In Vivo Comparison: H3B-5942 vs. H3B-6545

In the landscape of targeted therapies for estrogen receptor-positive (ER+) breast cancer, a new class of drugs known as Selective Estrogen Receptor Covalent Antagonists (SERCAs) has emerged. These agents irreversibly bind to and inactivate the estrogen receptor alpha (ER α), offering a potential advantage over existing endocrine therapies. This guide provides a detailed head-to-head comparison of two pioneering SERCAs, **H3B-5942** and its successor, H3B-6545, with a focus on their in vivo performance.

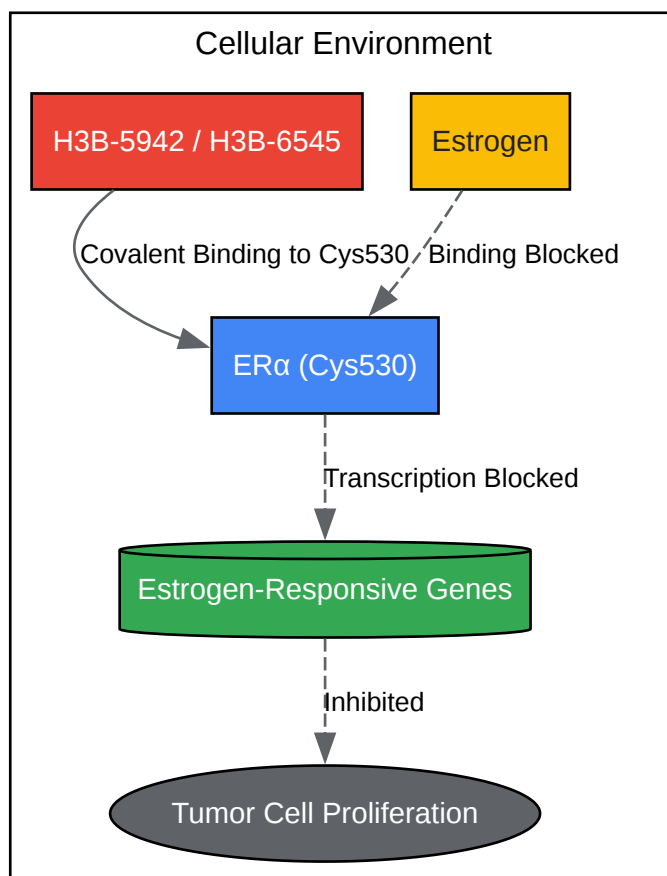
Executive Summary

H3B-6545 was developed through structure-based drug design to improve upon the preclinical profile of **H3B-5942**.^{[1][2][3]} While both are potent covalent antagonists of wild-type and mutant ER α , H3B-6545 demonstrates enhanced potency and is less reliant on its covalent binding for efficacy, addressing a potential resistance mechanism to **H3B-5942**.^{[4][5]} In vivo studies in breast cancer xenograft models have shown that both compounds exhibit significant anti-tumor activity. Notably, H3B-6545 has demonstrated superiority over the standard-of-care agent fulvestrant in multiple models.^{[2][3]}

Mechanism of Action: Covalent Antagonism of ER α

Both **H3B-5942** and H3B-6545 share a common mechanism of action. They are designed to selectively target a unique cysteine residue, Cys530, located in the ligand-binding domain of ER α .^{[1][3]} Upon binding, they form an irreversible covalent bond, effectively inactivating the receptor. This prevents the conformational changes required for transcriptional activation, thereby blocking estrogen-driven gene expression and subsequent cancer cell proliferation. This covalent modification is effective against both wild-type ER α and common activating mutants, such as Y537S and D538G, which are known to confer resistance to conventional endocrine therapies.^[4]

Mechanism of Action of H3B-5942 and H3B-6545



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Caption: Covalent binding of **H3B-5942**/H3B-6545 to Cys530 of ER α blocks estrogen binding and downstream signaling.

In Vivo Efficacy

In vivo studies have been crucial in demonstrating the anti-tumor potential of **H3B-5942** and H3B-6545. These experiments typically utilize immunodeficient mice bearing xenografts of human breast cancer cell lines or patient-derived tumors.

H3B-5942 In Vivo Performance

H3B-5942 has shown significant, dose-dependent tumor growth inhibition in various xenograft models. In the MCF7 xenograft model, which represents ER α wild-type breast cancer, oral administration of **H3B-5942** led to substantial tumor regression.^[6]^[7] Similar potent activity was observed in the ST941 patient-derived xenograft (PDX) model, which harbors the activating ER α Y537S mutation.^[7]^[8]

H3B-5942 In Vivo Efficacy Data	
Animal Model	Athymic nude mice
Tumor Model	MCF7 xenograft (ER α WT)
Dosing Regimen	1, 3, 10, or 30 mg/kg, p.o., q.d. for 17 days
Tumor Growth Inhibition (TGI) on Day 17	19%, 41%, 68%, and 83%, respectively
Reference	^[6]
Tumor Model	ST941 PDX (ER α Y537S/WT)
Dosing Regimen	3, 10, 30, 100, and 200 mg/kg, p.o., q.d.
Outcome	Dose-dependent anti-tumor activity
Reference	^[8]

H3B-6545 In Vivo Performance

As an optimized successor, H3B-6545 has demonstrated even more compelling preclinical activity. It has shown superiority over fulvestrant in both CDK4/6 inhibitor-naïve and resistant

ER α wild-type and mutant models.[\[2\]](#)[\[3\]](#)

H3B-6545 In Vivo Efficacy Data	
Animal Model	Not explicitly stated in abstract
Tumor Model	ER α WT and ER α MUT palbociclib sensitive and resistant models
Outcome	Significant activity and superiority over fulvestrant
Reference	[2] [3]
Tumor Model	ER α Y537S-mutant patient-derived xenograft models
Outcome	Surpasses fulvestrant in antitumor activity
Reference	[9]

Experimental Protocols

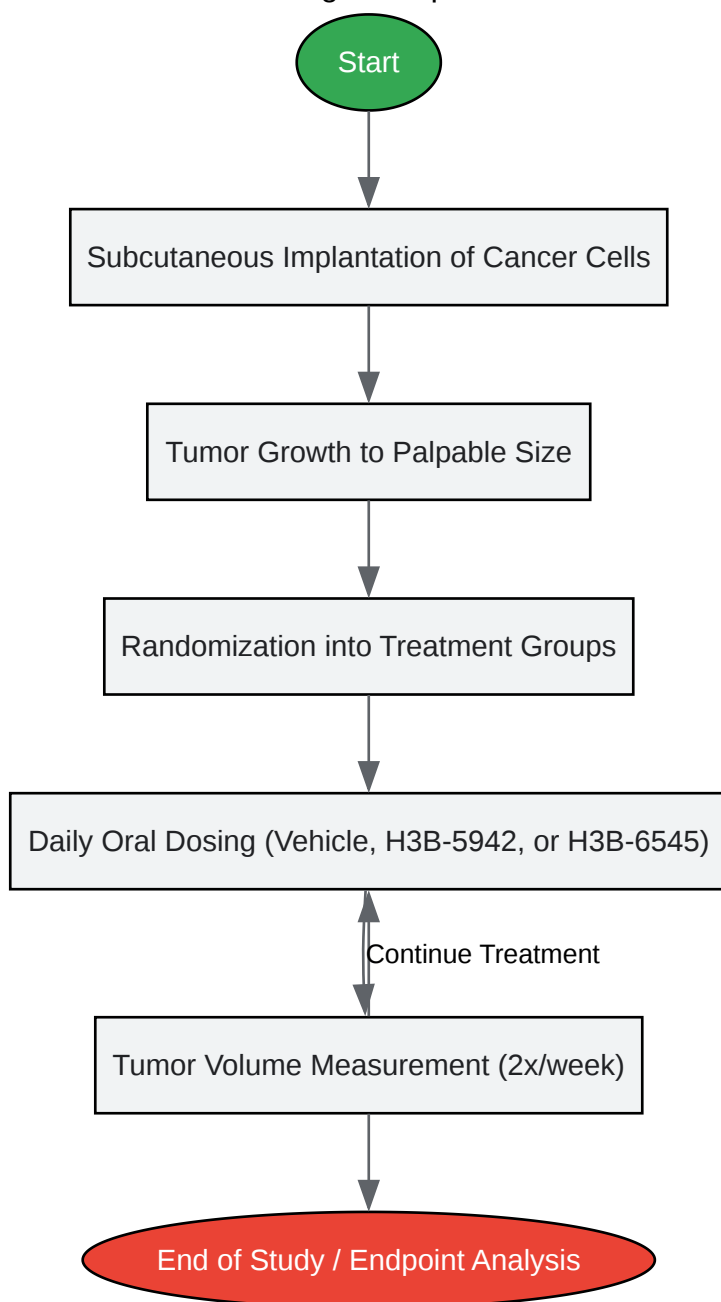
The following are generalized experimental protocols for the in vivo xenograft studies based on the available literature.

MCF7 Xenograft Model Protocol

- Animal Model: Female athymic nude mice are typically used.
- Cell Line: MCF-7 human breast adenocarcinoma cells, which are ER-positive, are used.
- Tumor Implantation: 1×10^7 MCF-7 cells are subcutaneously injected, often mixed with Matrigel, into the flank of the mice.[\[10\]](#)
- Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., $\sim 100 \text{ mm}^3$) before the mice are randomized into treatment and control groups.[\[10\]](#)
- Dosing: **H3B-5942** or H3B-6545 is administered orally, once daily (q.d.). A vehicle control is administered to the control group.

- Endpoint Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors may be excised for further analysis, such as gene expression profiling.

General In Vivo Xenograft Experimental Workflow



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